mono-Trifluoroethyl maleate
Description
Mono-trifluoroethyl maleate (systematic name: 2-trifluoroethyl hydrogen maleate) is a fluorinated derivative of maleic acid, where one hydroxyl group of maleic acid is esterified with trifluoroethanol. Fluorinated esters like this are often explored in specialty polymers, pharmaceuticals, or as intermediates in organic synthesis due to their unique physicochemical profiles.
Properties
IUPAC Name |
(Z)-4-oxo-4-(2,2,2-trifluoroethoxy)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-2H,3H2,(H,10,11)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCYKURYFDHHU-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(F)(F)F)OC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-Trifluoroethyl maleate can be synthesized through the reaction of maleic anhydride with trifluoroethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
Mono-Trifluoroethyl maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the maleate moiety to succinate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetic acid and maleic acid derivatives.
Reduction: Trifluoroethyl succinate.
Substitution: Various trifluoroethyl-substituted amides or thiols.
Scientific Research Applications
Mono-Trifluoroethyl maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoroethyl group, which can influence molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of mono-Trifluoroethyl maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Maleate Derivatives
| Compound | Molecular Formula | Boiling Point (°C) | Solubility (Water, 25°C) | Key Functional Groups |
|---|---|---|---|---|
| Diethyl maleate [4] | C₈H₁₂O₄ | 225 | 8% | Two ethyl ester groups |
| Dimethyl maleate (DMM) [6, 8] | C₆H₈O₄ | 200.4 | 8% | Two methyl ester groups |
| Diisooctyl maleate (DOM) [5] | C₂₀H₃₆O₄ | 164 (at 10 mmHg) | Insoluble | Two branched octyl esters |
| Flupirtine maleate [3, 7] | C₂₀H₂₀FN₅O₆ | N/A | High (pharmaceutical salt) | Maleate counterion, pyridine derivative |
Key Observations :
- Ester Chain Length : Shorter chains (e.g., DMM) increase volatility, while longer chains (e.g., DOM) enhance hydrophobicity and reduce water solubility .
- Fluorination: The trifluoroethyl group in this compound likely lowers polarity compared to non-fluorinated analogs, improving lipid solubility and thermal stability.
Table 3: Toxicity Data of Selected Maleates
| Compound | Acute Toxicity (LD₅₀, Oral Rat) | Carcinogenicity | Reproductive Effects |
|---|---|---|---|
| Diethyl maleate [4] | 3,200 mg/kg | Not observed | Negative in studies |
| DMM [6, 8] | 1,500 mg/kg | No data | No data |
| Flupirtine maleate [3, 7] | 300 mg/kg (estimated) | Non-carcinogenic | No adverse effects |
Implications for this compound:
- Fluorinated compounds often exhibit distinct toxicokinetics; the trifluoroethyl group may reduce enzymatic degradation, necessitating rigorous ecotoxicological assessments .
Analytical Methods
Maleate derivatives are analyzed using chromatographic and spectroscopic techniques:
- HPLC and UV : Used for flupirtine maleate quantification in pharmaceuticals, achieving >99% purity .
- Gas Chromatography : Employed for volatile esters like DMM and diethyl maleate .
Recommendation for this compound: Reverse-phase HPLC with fluorinated column phases may optimize separation due to its unique polarity.
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